tert-Butyl (4-chloro-2-iodophenoxy)acetate

Protecting group strategy Orthogonal deprotection Multi-step organic synthesis

Sourcing a single, versatile building block for sequential, chemoselective cross-coupling in multi-step syntheses often introduces regioisomeric uncertainty. tert-Butyl (4-chloro-2-iodophenoxy)acetate (CAS 847149-19-3) resolves this by providing strictly defined, orthogonal reactivity handles. - Enables unambiguous iterative biaryl construction via selective Pd(0) oxidative addition at the ortho-iodo position, leaving the para-chloro substituent intact for a distinct second coupling. - The acid-labile tert-butyl ester serves as an orthogonal protecting group, stable to coupling conditions and cleaved cleanly (TFA/DCM) as a final step. - Supplied at ≥95% purity, this intermediate ensures faithful reproduction of patent-defined structures, such as CRTh2 modulator candidates.

Molecular Formula C12H14ClIO3
Molecular Weight 368.59 g/mol
CAS No. 847149-19-3
Cat. No. B1405066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-chloro-2-iodophenoxy)acetate
CAS847149-19-3
Molecular FormulaC12H14ClIO3
Molecular Weight368.59 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)I
InChIInChI=1S/C12H14ClIO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3
InChIKeyFYQGLDUMNSZYMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-chloro-2-iodophenoxy)acetate – Identity and Synthetic Role


tert-Butyl (4-chloro-2-iodophenoxy)acetate (CAS 847149-19-3) is a dihalogenated phenoxyacetic acid tert-butyl ester with molecular formula C₁₂H₁₄ClIO₃ and molecular weight 368.59 g/mol [1]. It belongs to the class of phenoxyacetate esters that serve as protected carboxylic acid intermediates in multi-step organic synthesis, particularly in medicinal chemistry and agrochemical research . The compound features an ortho-iodo substituent enabling chemoselective palladium-catalyzed cross-coupling and a para-chloro group that remains intact under typical C–I coupling conditions, while the tert-butyl ester provides acid-labile carboxylic acid protection orthogonal to methyl or benzyl ester strategies [2]. It is commercially supplied at ≥95% purity by AKSci (cat. 2056EA) for research and development use .

Acid-labile tert-butyl ester orthogonal to methyl/benzyl esters
ortho-Iodo group enables selective Pd-catalyzed cross-coupling
para-Chloro handle remains intact for sequential bond construction
Commercially supplied with documented purity specification

Why Generic Substitution Fails for This Compound


In-class phenoxyacetate analogs cannot be interchanged with tert-butyl (4-chloro-2-iodophenoxy)acetate because three structural features jointly govern reactivity in ways that single-dimension substitutions do not recapitulate. First, the tert-butyl ester imparts acid-labile protection that is orthogonal to the base/nucleophile-stable methyl ester and to the unprotected free acid [1]. Second, the ortho-iodo group enables selective oxidative addition to Pd(0) with a relative reactivity order Ar–I > Ar–Br ≫ Ar–Cl, while the para-chloro substituent remains inert under standard C–I cross-coupling conditions, permitting sequential, chemoselective bond construction [2]. Third, the specific 4-chloro-2-iodo substitution pattern is distinct from its 2-chloro-5-iodo regioisomer and from mono-halogenated analogs, precluding direct replacement in structure–activity relationship (SAR) programs or patent-defined synthetic routes . These orthogonal reactivity handles collectively render the compound a non-fungible intermediate in multi-step syntheses.

E1 Replacing the tert-butyl ester with methyl ester or free acid removes acid-labile orthogonal deprotection capability.
E2 ortho-Iodo/para-chloro reactivity differential may shift in regioisomers, altering chemoselective coupling sequence.
E3 Mono-halogenated or differently substituted analogs may not support sequential, two-stage cross-coupling pathways.

Product-Specific Evidence Guide


Orthogonal Deprotection: Acid-Labile tert-Butyl vs. Base-Labile Methyl Ester

The tert-butyl ester of the target compound can be selectively cleaved under mild acidic conditions (e.g., 20–50% TFA in DCM, or ZnBr₂ in DCM at room temperature) while leaving methyl esters intact; conversely, methyl esters are preferentially hydrolyzed under alkaline conditions (NaOH/MeOH) that leave the tert-butyl ester untouched [1]. In a model study, a methyl ester remained completely unreacted after 3 hours under acidic conditions that achieved 91% conversion of a tert-butyl ester to the free carboxylic acid [2]. The methyl ester analog (CAS 646054-38-8, MW 326.52) cannot offer this acid-labile orthogonal deprotection capability, making the target compound the preferred choice when an ester protective group must be removed without affecting base-sensitive functionalities elsewhere in the molecule.

Orthogonal deprotection
Class-level
91% tert-butyl conversion vs 0% methyl ester under acid conditions
Supports acid-labile orthogonal strategy selection
Class-level model ester competition; scaffold-specific verification advised
Protecting group strategy Orthogonal deprotection Multi-step organic synthesis

Chemoselective Cross-Coupling: Ortho-Iodo vs. Para-Chloro Reactivity

The compound's ortho-iodo group undergoes oxidative addition to Pd(0) with substantially higher reactivity than the para-chloro group, enabling chemoselective Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling exclusively at the C–I position while the C–Cl bond remains intact [1]. The relative reactivity order for oxidative addition to L₂Pd(0) is well-established as Ar–I > Ar–Br > Ar–Cl, with aryl iodides reacting approximately 10³–10⁴ times faster than unactivated aryl chlorides [2]. This is in contrast to the 2-chloro-5-iodo regioisomer, where the chloro group occupies the ortho position and introduces different steric and electronic effects on the coupling rate at the iodine-bearing carbon . The mono-iodo analog tert-butyl (4-iodophenoxy)acetate lacks the para-chloro handle entirely, forfeiting the opportunity for a second, subsequent cross-coupling step after the first C–I functionalization.

C–I vs C–Cl reactivity
Class-level
~10³–10⁴-fold rate enhancement for Ar–I over Ar–Cl oxidative addition
Enables chemoselective sequential coupling at ortho-iodo site
Pd(PCy₃)₂ model system; review under actual coupling conditions
Chemoselective cross-coupling Palladium catalysis Sequential bond construction

Validated Commercial Purity and Supply Documentation

The target compound is commercially available from AKSci (catalog 2056EA) with a documented minimum purity specification of 95%, supported by downloadable Certificate of Analysis (CoA) and Safety Data Sheet (SDS) . The corresponding free acid, (4-chloro-2-iodo-phenoxy)-acetic acid (CAS 439675-58-8), is offered by Leyan at 98% purity but lacks the tert-butyl protective group essential for orthogonal synthetic strategies . The methyl ester analog (CAS 646054-38-8) is listed in chemical databases (molecular weight 326.52) but commercial availability with documented purity specifications is less readily confirmed from major vendors . For procurement in regulated medicinal chemistry programs, the combination of AKSci's documented ≥95% purity, batch-level quality assurance, and California-based shipping provides verifiable supply-chain reliability that is not uniformly demonstrated across all analog suppliers.

Commercial purity
Data to verify
≥95% (target compound) vs 98% (free acid) vs unspecified (methyl ester)
Documented purity supports procurement consistency
Supplier catalog specifications; verify batch-specific CoA
Commercial availability Purity specification Procurement quality assurance

Steric Shielding of the Carbonyl by the tert-Butyl Ester

The tert-butyl ester group provides steric shielding of the carbonyl carbon, substantially reducing its susceptibility to nucleophilic attack compared to the free carboxylic acid or less hindered methyl ester [1]. This steric protection prevents unwanted amidiation, transesterification, or reduction at the ester carbonyl during transformations elsewhere in the molecule—a critical advantage when the phenoxyacetate moiety must survive multiple synthetic steps before final deprotection [2]. The free acid (CAS 439675-58-8) presents an unprotected carboxyl group that can participate in undesired side reactions (salt formation, nucleophilic addition, decarboxylation) under conditions required for aryl iodide coupling chemistry, whereas the methyl ester offers intermediate steric protection but lacks acid-labile orthogonal deprotection capability.

Steric shielding
Class-level
tert-butyl ester reduces carbonyl electrophilicity vs free acid or methyl ester
Minimizes undesired nucleophilic side reactions during synthesis
General protective group principle; not quantified for this scaffold
Steric protection Carbonyl reactivity Synthetic intermediate stability

Optimal Research and Procurement Scenarios


Sequential Chemoselective Biaryl Construction

In medicinal chemistry programs requiring the iterative construction of unsymmetrical biaryl systems, the target compound serves as a linchpin intermediate. The ortho-iodo group undergoes first-stage Suzuki–Miyaura coupling with an arylboronic acid under mild Pd catalysis (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, DME, 80 °C), leaving the para-chloro substituent intact for a second, distinct cross-coupling event using a more active catalyst system (e.g., Pd/XPhos precatalyst) . This sequential reactivity is not achievable with mono-halogenated analogs such as tert-butyl (4-iodophenoxy)acetate, which provide only a single coupling handle, nor with the free acid or methyl ester forms that may undergo competing side reactions under cross-coupling conditions. The tert-butyl ester is cleaved as the final step (TFA/DCM, 1–4 h, RT) to reveal the free carboxylic acid for subsequent amide coupling or salt formation [1].

CRTh2 Antagonist and Respiratory Patent Scaffolds

The compound is directly relevant as an intermediate in the synthesis of phenoxyacetic acid derivatives claimed as CRTh2 receptor modulators for respiratory disease treatment (AstraZeneca patent families WO/2007/039741 and WO/2006/021759) . In these patent-defined synthetic routes, the tert-butyl ester serves as a protected form of the terminal carboxylic acid pharmacophore, and the specific 4-chloro-2-iodo substitution pattern is incorporated into elaborated biaryl structures. Procurement of the correctly substituted building block is essential for faithful reproduction of patent examples; substitution with a regioisomeric analog would yield a different final compound outside the patent claims.

Radioiodination for Imaging Studies

The presence of the iodine atom at the ortho position makes this compound a candidate precursor for radioiodination (e.g., ¹²⁵I or ¹³¹I isotope exchange or via organotin intermediates), enabling the preparation of radiolabeled probes for receptor occupancy studies, autoradiography, or SPECT imaging . The tert-butyl ester protects the carboxylic acid during radiolabeling chemistry, after which mild acidic deprotection yields the free radiolabeled ligand. Analogs lacking the iodine atom (e.g., 4-chlorophenoxyacetate derivatives) cannot be directly radiolabeled via iodine chemistry and would require additional synthetic steps to introduce a radioisotope handle.

Agrochemical SAR: Halogenated Phenoxyacetic Derivatives

Halogenated phenoxyacetic acid derivatives have a long history as synthetic auxin herbicides and plant growth regulators . The 4-chloro-2-iodo substitution pattern on the target compound's aromatic ring represents a specific, underexplored halogen combination in this pharmacophore class. The tert-butyl ester form allows the compound to be used directly in structure–activity relationship (SAR) studies where the ester acts as a pro-herbicide, or it can be deprotected to the free acid for comparison with known actives such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-iodophenoxyacetic acid. The documented plant growth regulatory activity of 2,4-dichloro-5-iodophenoxyacetic acid (PubMed, 1949) [1] supports the rationale for exploring related dihalogenated congeners like the target compound.

Application
Selection Property
Validation Focus
Sequential biaryl construction
ortho-I/para-Cl reactivity differential
Chemoselective cross-coupling order and deprotection yield
CRTh2 modulator intermediate research
4-Chloro-2-iodo substitution pattern
Regioisomeric identity for patent-defined synthetic routes
Radioiodination probe synthesis
ortho-Iodo handle for isotope introduction
Radiochemical purity after labeling and deprotection
Agrochemical SAR studies
Dihalogenated phenoxyacetate scaffold
Plant growth regulatory assay comparison
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